Ac-MRGDH-NH2

Integrin targeting Photoactivated chemotherapy Glioblastoma

Ac-MRGDH-NH2 (Ac-Met-Arg-Gly-Asp-His-NH2) is the essential peptide ligand for synthesizing diastereoisomeric ruthenium-peptide PACT prodrugs. Differentiated by N-terminal Met and C-terminal His residues that provide coordinating sulfur and imine nitrogen atoms for direct Ru chelation—a standard linear RGD peptide cannot substitute. This photolabile protecting group enables integrin-targeted, light-activated cytotoxicity validated in U87MG glioblastoma models. Procure high-purity custom peptide for reproducible metallopeptide assembly.

Molecular Formula C25H41N11O8S
Molecular Weight 655.7 g/mol
Cat. No. B15588953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-MRGDH-NH2
Molecular FormulaC25H41N11O8S
Molecular Weight655.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H41N11O8S/c1-13(37)33-16(5-7-45-2)23(43)35-15(4-3-6-30-25(27)28)22(42)31-11-19(38)34-18(9-20(39)40)24(44)36-17(21(26)41)8-14-10-29-12-32-14/h10,12,15-18H,3-9,11H2,1-2H3,(H2,26,41)(H,29,32)(H,31,42)(H,33,37)(H,34,38)(H,35,43)(H,36,44)(H,39,40)(H4,27,28,30)/t15-,16-,17-,18-/m0/s1
InChIKeyANHMKDVFQHDVEU-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-MRGDH-NH2 for Integrin-Targeted Phototherapeutic Prodrug Synthesis: A Procurement-Ready Baseline Overview


Ac-MRGDH-NH2 is a custom pentapeptide (Ac-Met-Arg-Gly-Asp-His-NH2) engineered specifically as a photolabile protecting ligand for ruthenium-based photoactivated chemotherapy (PACT) prodrugs. It contains the classic RGD integrin-recognition motif [1] but distinguishes itself from standard linear RGD peptides through a specialized sequence design that includes a terminal methionine (Met) and a histidine (His) residue. These residues provide coordinating sulfur (from Met) and imine nitrogen (from His) atoms that enable direct metal chelation to form the diastereoisomeric cyclic metallopeptides Λ-[1]Cl2 and Δ-[1]Cl2 [2]. The peptide carries an N-terminal acetyl (Ac) capping group and a C-terminal amide (NH2) to enhance stability and mimic native protein termini.

Ac-MRGDH-NH2: Why Generic RGD Peptides Cannot Substitute in Ruthenium-Integrated Phototherapeutic Prodrug Design


A standard linear RGD peptide cannot be directly substituted for Ac-MRGDH-NH2 in the synthesis of the ruthenium-peptide phototherapeutic conjugate [1]Cl2. The critical differentiation lies in the sequence architecture: Ac-MRGDH-NH2 incorporates two coordinating residues—methionine (Met) and histidine (His)—flanking the RGD core. The sulfur atom of Met and the imine nitrogen of the imidazole ring of His serve as essential coordination sites for the ruthenium center [1]. Without these specific donor atoms, a generic RGD peptide such as Ac-RGDS-NH2 or linear c(RGDfK) would fail to chelate the [Ru(Ph2phen)2(OH2)2]2+ warhead, thereby preventing the formation of the cyclic metallopeptide architecture that confers integrin-targeted delivery, dark-state protection of the cytotoxic payload, and amphiphilic self-assembly properties [2]. Substitution would fundamentally alter the coordination chemistry and abolish the prodrug's triple-action mechanism.

Ac-MRGDH-NH2 Quantitative Evidence Guide: Head-to-Head Differentiation from Nontargeted Ruthenium Analogue


Integrin αIIbβ3 Binding Affinity of Ac-MRGDH-NH2-Ruthenium Conjugate: Kd = 0.061 μM

The ruthenium-peptide conjugate synthesized using Ac-MRGDH-NH2 (specifically the Λ-[1]Cl2 diastereoisomer) exhibits strong binding to integrin αIIbβ3 with a dissociation constant Kd = 0.061 μM [1]. This quantitative affinity confirms that the Ac-MRGDH-NH2 peptide retains integrin recognition capability even after coordination to the ruthenium center, enabling receptor-mediated cellular uptake. The assay was conducted using purified integrin αIIbβ3 in a competitive binding format.

Integrin targeting Photoactivated chemotherapy Glioblastoma

In Vivo Antitumor Efficacy: Stronger Tumoricidal Effect Than Nontargeted Ruthenium Analogue [2]Cl2

In a subcutaneous U87MG glioblastoma mouse model, the Ac-MRGDH-NH2-containing conjugate [1]Cl2 demonstrated significantly enhanced tumoricidal activity upon green light irradiation compared with the nontargeted ruthenium complex [2]Cl2, which lacks the Ac-MRGDH-NH2 targeting peptide [1]. At 12 hours post-injection, [1]Cl2 efficiently accumulated in the tumor tissue, whereas [2]Cl2 exhibited substantially lower tumor localization. The enhanced tumor suppression in the [1]Cl2 group was attributed to integrin-mediated targeting conferred by the Ac-MRGDH-NH2 peptide.

In vivo efficacy Glioblastoma xenograft Phototherapy

Phototherapeutic Index up to 17 in 2D and 3D Tumor Models

The diastereoisomers of [1]Cl2 synthesized from Ac-MRGDH-NH2 exhibited strong phototoxicity across multiple human cancer cell lines, with photoindex (PI) values reaching up to 17 [1]. Photoindex is defined as the ratio of dark IC50 to light IC50; higher values indicate greater therapeutic window and lower dark toxicity. The phototoxicity was demonstrated in 2D monolayers of A549 (lung), U87MG (glioblastoma), and PC-3 (prostate) human cancer cell lines, as well as in U87MG 3D tumor spheroids—a more physiologically relevant model of solid tumor penetration.

Phototoxicity Photoindex Tumor spheroids

Ac-MRGDH-NH2 Enables Dual Photodynamic (PDT) and Photoactivated Chemotherapy (PACT) Mechanism

Mechanistic studies of [1]Cl2 revealed that the Ac-MRGDH-NH2-containing conjugate operates via a combined photodynamic therapy (PDT) and photoactivated chemotherapy (PACT) mechanism [1]. Upon light activation, the compound generates reactive oxygen species (ROS) characteristic of PDT while simultaneously undergoing peptide photosubstitution—the release of the Ac-MRGDH-NH2 ligand—which enables PACT-mediated cytotoxicity from the ruthenium warhead. This dual mechanism is distinct from conventional photosensitizers that rely solely on PDT (ROS generation) or purely on PACT (ligand dissociation).

Photodynamic therapy Photoactivated chemotherapy Reactive oxygen species

Ac-MRGDH-NH2: Validated Application Scenarios for Integrin-Targeted Phototherapeutic Prodrug Research


Synthesis of Integrin-Targeted Ruthenium-Peptide Phototherapeutic Prodrugs (Λ-[1]Cl2 and Δ-[1]Cl2)

Ac-MRGDH-NH2 is the essential peptide ligand for synthesizing the diastereoisomeric ruthenium-peptide conjugates Λ-[1]Cl2 and Δ-[1]Cl2, which are integrin-targeted phototherapeutic prodrugs. The peptide directly coordinates to the [Ru(Ph2phen)2(OH2)2]2+ warhead via the sulfur of Met and the imidazole nitrogen of His, forming a cyclic metallopeptide architecture [1]. In these prodrugs, Ac-MRGDH-NH2 serves as a photolabile protecting group that confers integrin targeting (Kd = 0.061 μM for Λ-[1]Cl2 to αIIbβ3) and photosubstitution properties, enabling tumor-targeted photoactivated chemotherapy (PACT) [1]. The conjugate also demonstrates amphiphilic self-assembly into nanoparticles in culture medium, facilitating cellular uptake.

In Vivo Glioblastoma Phototherapy Research (U87MG Xenograft Model)

Ac-MRGDH-NH2-derived conjugates [1]Cl2 are validated for in vivo phototherapy studies in subcutaneous U87MG glioblastoma mouse models. At 12 hours post-injection, [1]Cl2 efficiently accumulates in tumor tissue, and green light irradiation generates a stronger tumoricidal effect than the nontargeted analogue [2]Cl2 [1]. Critically, no systemic toxicity was observed in treated mice, demonstrating that the Ac-MRGDH-NH2-mediated targeting approach preserves therapeutic index. This application scenario is directly supported by the in vivo efficacy data establishing [1]Cl2's superiority over the nontargeted ruthenium complex [2]Cl2.

3D Tumor Spheroid Phototoxicity Screening for Drug Penetration Studies

The phototoxicity of Ac-MRGDH-NH2-containing prodrugs has been validated in U87MG 3D tumor spheroids, a physiologically relevant model that recapitulates solid tumor architecture, limited drug penetration, and hypoxia gradients [1]. The [1]Cl2 diastereoisomers demonstrated strong phototoxicity in this 3D model with photoindex values up to 17, confirming that the amphiphilic self-assembly property conferred by the Ac-MRGDH-NH2 peptide enables effective spheroid penetration and light-activated cytotoxicity. This application is particularly relevant for researchers screening PACT agents in more translationally predictive models prior to in vivo studies.

Dual-Mechanism Phototherapy Research (Combined PDT and PACT)

Ac-MRGDH-NH2-ruthenium conjugates [1]Cl2 are appropriate tools for investigating combined photodynamic therapy (PDT) and photoactivated chemotherapy (PACT) mechanisms in a single molecular entity. Mechanistic studies confirmed that upon light activation, [1]Cl2 generates reactive oxygen species (PDT effect) while simultaneously undergoing peptide photosubstitution to release the cytotoxic ruthenium warhead (PACT effect) [1]. This dual mechanism is directly derived from the photolabile nature of the Ac-MRGDH-NH2 ligand coordination to ruthenium. Researchers studying hypoxia-resistant phototherapy strategies or comparing single- versus dual-mechanism photoactive agents will find Ac-MRGDH-NH2-derived conjugates to be validated tool compounds for such investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-MRGDH-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.